molecular formula C13H13ClN2O3 B030839 N-Acetyl-6-chloro-D-tryptophan CAS No. 56777-76-5

N-Acetyl-6-chloro-D-tryptophan

Cat. No. B030839
CAS RN: 56777-76-5
M. Wt: 280.7 g/mol
InChI Key: LCLMWFCLWYOLIO-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyl-6-chloro-D-tryptophan and related derivatives often involves steps such as nitration, hydrogenation, diazotization, and reaction with cuprous chloride starting from D-tryptophan. These methods have been developed to achieve high purity and yield of the target compound. A notable synthesis approach includes the conversion of D-tryptophan to 6-chloro-D-tryptophan by nitration, followed by hydrogenation and diazotization, ultimately reacting with cuprous chloride (Moriya, Hagio, & Yoneda, 1975).

Molecular Structure Analysis

The molecular structure of N-Acetyl-6-chloro-D-tryptophan is characterized by the presence of an acetyl group attached to the nitrogen atom of the indole moiety and a chlorine atom at the 6th position. This structural modification imparts unique chemical properties to the molecule, influencing its reactivity and interaction with various biological targets.

Chemical Reactions and Properties

N-Acetyl-6-chloro-D-tryptophan participates in various chemical reactions, including electrophilic aromatic substitution, owing to the presence of the chloro group, which makes the indole ring more reactive towards nucleophilic attack. The acetyl group also plays a crucial role in modulating the molecule's overall reactivity and solubility (Gebler, Woodside, & Poulter, 1992).

Scientific Research Applications

  • Protein Interaction : N-acetyl-L-tryptophan has been shown to preferentially bind to monomeric alpha-chymotrypsin. This binding suggests potential applications in studying protein interactions and enzyme kinetics (Tellam, de Jersey, & Winzor, 1979).

  • Antioxidant in Therapeutics : N-acetyl-tryptophan degrades minimally in protein therapeutic formulations, especially under recommended storage and thermal stress conditions. This stability supports its use as an antioxidant in liquid drug product formulations (Hogan, Leiske, & Salisbury, 2017).

  • Chemical Synthesis : Studies have demonstrated methods for synthesizing bromo-D-tryptophan and its derivatives, which are crucial for the synthesis of certain compounds like chloropeptin and kistamycin A (Konda-Yamada et al., 2002).

  • Fluorescence Spectroscopy : The use of fluorescence spectroscopy for analyzing tryptophan oxidation reveals insights into the antioxidant and pro-oxidant effects of phenolic compounds. This application is significant in food chemistry and bioanalysis (Utrera & Estévez, 2012).

  • Enantiomeric Separation : The use of a zwitterionic chiral stationary phase in high-performance liquid chromatography (HPLC) effectively separates enantiomers of tryptophan derivatives. This application is crucial in assessing the optical purity of synthesized 6-chloro-L-tryptophan (Fukushima et al., 2015).

  • Free Radical Scavenging : Melatonin and other tryptophan derivatives have been found to effectively scavenge free radicals and protect cell membranes from damage, which is beneficial for various organ systems (Reiter, Tan, Cabrera, & D’Arpa, 1999).

properties

IUPAC Name

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMWFCLWYOLIO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512178
Record name N-Acetyl-6-chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-6-chloro-D-tryptophan

CAS RN

56777-76-5
Record name N-Acetyl-6-chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Blaser, JM Sanderson, A Batsanov, JAK Howard - 2012 - core.ac.uk
Tryptophan is an essential amino acid important as protein building block, for the anchoring and binding of membrane proteins, substrate in biosynthetic reactions, and as versatile label …
Number of citations: 3 core.ac.uk

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